molecular formula C22H16N4Na4O14S4 B12817235 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt

2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt

Cat. No.: B12817235
M. Wt: 780.6 g/mol
InChI Key: ICEUYUOXSNZQAP-UHFFFAOYSA-N
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Description

2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is commonly referred to as Sulfonazo III sodium salt and is used as a titration indicator and in various analytical chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt involves the diazotization of sulfanilic acid followed by coupling with chromotropic acid. The reaction typically occurs under acidic conditions, with sodium nitrite used as the diazotizing agent. The resulting diazonium salt is then coupled with chromotropic acid to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a titration indicator and in various analytical techniques.

    Biology: Employed in staining procedures and as a marker in biological assays.

    Medicine: Investigated for potential use in diagnostic tests and as a therapeutic agent.

    Industry: Utilized in the manufacturing of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo groups and sulfonic acid groups play a crucial role in binding to metal ions, which can be detected through color changes. This property makes it valuable in analytical chemistry for detecting and quantifying metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(2-sulfophenylazo)chromotropic acid tetrasodium salt is unique due to its specific combination of azo and sulfonic acid groups, which provide distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in analytical applications .

Properties

Molecular Formula

C22H16N4Na4O14S4

Molecular Weight

780.6 g/mol

InChI

InChI=1S/C22H16N4O14S4.4Na/c27-21-18-11(9-16(43(35,36)37)19(21)25-23-12-5-1-3-7-14(12)41(29,30)31)10-17(44(38,39)40)20(22(18)28)26-24-13-6-2-4-8-15(13)42(32,33)34;;;;/h1-10,27-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;

InChI Key

ICEUYUOXSNZQAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4S(=O)(=O)O)O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na]

Origin of Product

United States

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